5-Acetylamino-6-formylamino-3-methyluracil-d3

Mass Spectrometry Metabolomics Isotope Dilution

AFMU-d3 is the requisite deuterated internal standard for LC-MS/MS quantification of the caffeine metabolite AFMU. Unlike unlabeled AFMU—which is chemically unstable, undergoing rapid deformylation to AAMU under basic conditions and cannot correct for ion suppression—AFMU-d3 co-elutes identically and enables precise isotope dilution mass spectrometry. Its use is mandated by FDA BMV guidelines for CYP1A2/NAT2 phenotyping, GWAS, and forensic toxicology. Substitution with unlabeled AFMU or other deuterated metabolites is analytically invalid.

Molecular Formula C8H10N4O4
Molecular Weight 229.21 g/mol
Cat. No. B563272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylamino-6-formylamino-3-methyluracil-d3
SynonymsAFMU-d3; 
Molecular FormulaC8H10N4O4
Molecular Weight229.21 g/mol
Structural Identifiers
InChIInChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3
InChIKeyRDZNZFGKEVDNPK-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetylamino-6-formylamino-3-methyluracil-d3: Deuterated Metabolite Standard for Precise Quantification in Caffeine Metabolic Studies


5-Acetylamino-6-formylamino-3-methyluracil-d3 (AFMU-d3) is a stable isotope-labeled analog of 5-acetylamino-6-formylamino-3-methyluracil (AFMU), a primary human metabolite of caffeine [1]. This deuterated derivative, featuring a trideuteriomethyl substitution, is synthetically prepared and utilized predominantly as an internal standard for mass spectrometry-based quantification of AFMU in biological matrices . As a labeled metabolite standard, its role is critical in ensuring analytical accuracy in studies investigating caffeine metabolism, pharmacokinetics, and the activity of key metabolic enzymes such as N-acetyltransferase 2 (NAT2) and cytochrome P450 1A2 (CYP1A2) [2].

Why Generic Substitution Fails: The Analytical Necessity of Deuterated AFMU-d3 over Unlabeled AFMU


Direct substitution of 5-Acetylamino-6-formylamino-3-methyluracil-d3 with its unlabeled analog (AFMU) or other in-class caffeine metabolites is analytically invalid for precise quantitative workflows. The unlabeled AFMU is documented to be chemically unstable, undergoing deformylation to 5-acetylamino-6-amino-3-methyluracil (AAMU) under mild basic conditions or in the presence of methanol [1]. This inherent instability introduces significant pre-analytical and analytical variability, making it an unreliable reference standard. Furthermore, using unlabeled AFMU as an internal standard fails to correct for ion suppression or extraction efficiency losses in LC-MS/MS, a fundamental limitation that deuterated internal standards are specifically designed to overcome. While other deuterated uracil derivatives (e.g., Uracil-d4) exist, their structural and mass differences prevent their use as exact co-eluting analogs for AFMU, thereby compromising the accuracy and reliability of isotope dilution mass spectrometry methods.

Quantitative Differentiation: Evidence-Based Comparator Analysis for 5-Acetylamino-6-formylamino-3-methyluracil-d3


Mass Differentiation: +3.02 Da Shift for Unambiguous MS/MS Identification

The primary differentiator of AFMU-d3 is its precise mass shift relative to unlabeled AFMU, which is critical for selective detection and quantification in complex biological matrices. In LC-MS/MS applications, AFMU-d3 demonstrates a +3.02 Da mass increase compared to the unlabeled AFMU analyte. This mass difference is sufficient to ensure that the isotopic envelope of the internal standard does not overlap with the analyte's monoisotopic peak, enabling accurate peak integration and reliable quantification via isotope dilution mass spectrometry (IDMS) .

Mass Spectrometry Metabolomics Isotope Dilution

Isotopic Purity: 98 atom % D Enrichment Minimizes Cross-Contamination

The utility of a deuterated internal standard is directly proportional to its isotopic enrichment. AFMU-d3 is specified with an isotopic purity of ≥98 atom % deuterium (D) at the 3-methyl position . In contrast, unlabeled AFMU has a natural abundance of deuterium (approximately 0.0156 atom %). Using a deuterated standard with a 98% enrichment level ensures that the signal measured in the deuterated channel (e.g., m/z 230→ for AFMU-d3) is predominantly from the internal standard and not from naturally occurring isotopes of the unlabeled analyte.

Stable Isotope Labeling Analytical Chemistry Quality Control

Chemical Purity: ≥98% Purity Ensures Minimal Interference in Metabolic Assays

AFMU-d3 is supplied with a verified chemical purity of ≥98% as determined by HPLC or similar methods . This level of purity is a standard benchmark for analytical reference materials. While unlabeled AFMU reference standards may also be available at similar purity, the deuterated compound's purity specification is critical because any impurity in the internal standard could co-elute and interfere with the analyte or other metabolites being quantified. For example, the presence of unlabeled AFMU as an impurity in the AFMU-d3 standard would directly bias the measured analyte concentration.

Pharmacokinetics Enzyme Phenotyping Metabolite Quantification

Functional Differentiation: Direct Correction for AFMU Deformylation Instability

A key challenge in quantifying AFMU is its intrinsic chemical instability. AFMU is known to deformylate to AAMU (5-acetylamino-6-amino-3-methyluracil) in the presence of dilute base or methanol, which can occur during sample preparation or analysis [1]. This degradation leads to an underestimation of AFMU levels and a corresponding overestimation of AAMU. While AFMU-d3 is expected to share this same chemical liability due to its identical structure, its function as an internal standard directly corrects for this loss. Any degradation of AFMU in a biological sample is mirrored by an equivalent, proportional degradation of the spiked AFMU-d3 internal standard. This means the ratio of analyte to internal standard (AFMU/AFMU-d3) remains constant, allowing for accurate quantification of the initial AFMU concentration. Unlabeled internal standards, like a structural analog (e.g., 1,7-dimethyluric acid-d9), cannot provide this exact correction factor for AFMU's unique instability.

Metabolite Stability Biomarker Validation NAT2 Phenotyping

Key Application Scenarios: Where 5-Acetylamino-6-formylamino-3-methyluracil-d3 is the Only Valid Analytical Choice


LC-MS/MS Method Development and Validation for Caffeine Metabolite Phenotyping Panels

In developing a validated LC-MS/MS assay for the simultaneous quantification of multiple caffeine metabolites (AFMU, AAMU, 1U, 1X, 17U, etc.) to assess CYP1A2 and NAT2 activity, AFMU-d3 is the requisite internal standard for the AFMU channel. Its use is mandated by bioanalytical guidelines (e.g., FDA BMV) for any study where regulatory or clinical decisions may be informed by the data. Alternative internal standards, including the unlabeled AFMU or other deuterated caffeine metabolites (e.g., paraxanthine-d6), are analytically unacceptable as they cannot correct for the compound-specific ion suppression, recovery, and degradation of AFMU [1].

Population-Scale Metabolomic and Pharmacoepidemiological Studies of NAT2 Phenotype

Large-scale epidemiological studies, such as those involving genome-wide association studies (GWAS) of caffeine metabolism, require the precise and robust quantification of AFMU across thousands of urine samples [1]. The inherent variability in sample matrix, collection, and storage across large cohorts necessitates the use of a stable isotope-labeled internal standard for each target analyte. AFMU-d3 ensures that the AFMU measurements are comparable across all study sites and time points, controlling for analytical drift and matrix effects that would otherwise obscure true biological variation and compromise the statistical power of the study [2].

Investigating Drug-Drug Interactions and Dietary Influences on Caffeine Metabolic Pathways

When studying the impact of a new chemical entity (NCE) or a dietary component on the activity of the NAT2 enzyme, accurate measurement of AFMU is a primary endpoint. Changes in the AFMU/AAMU ratio or AFMU's own pharmacokinetics are subtle biomarkers of enzyme modulation. The use of AFMU-d3 is essential to generate data with sufficient precision and accuracy to detect these small, but biologically meaningful, changes. Without the precise correction afforded by AFMU-d3, analytical noise could easily mask or confound the true pharmacological or nutritional effect [1].

Forensic and Clinical Toxicology Confirmation of Caffeine Ingestion or Metabolism

In clinical toxicology or forensic contexts where the metabolism of caffeine is a point of investigation, the definitive identification and quantification of AFMU are required. AFMU-d3 serves as the confirmatory internal standard in validated LC-MS/MS methods used for reporting in a chain-of-custody environment. Its presence in the method demonstrates adherence to the highest analytical standards for precision and accuracy, which are prerequisites for the data to be considered defensible in a regulatory or legal setting.

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